Product packaging for 6-(2-Furyl)pyridine-2-carboxylic acid(Cat. No.:CAS No. 887981-91-1)

6-(2-Furyl)pyridine-2-carboxylic acid

Cat. No.: B1326250
CAS No.: 887981-91-1
M. Wt: 189.17 g/mol
InChI Key: UKRLGBKUWXGDFM-UHFFFAOYSA-N
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Description

6-(2-Furyl)pyridine-2-carboxylic acid is a versatile heteroaromatic scaffold designed for research and development, particularly in medicinal chemistry and materials science. This compound integrates a furan ring with a pyridinecarboxylic acid core, a structural motif recognized for its significant potential in creating biologically active molecules. Furopyridines are considered privileged medicinal scaffolds due to a broad range of biological activities, including anticonvulsant, antipsychotic, and antiproliferative effects . They also serve as key intermediates in coordination chemistry and the synthesis of more complex heterocyclic systems . Researchers can utilize this compound as a key building block in the synthesis of novel derivatives, such as esters and amides, for pharmacological screening. Similar 6-formyl-pyridine-2-carboxylate derivatives have demonstrated notable biological activity; for instance, some have been identified as potent telomerase inhibitors with significant in vivo tumor suppression activity . The furanyl and pyridyl groups within the molecule offer distinct coordination sites, making it a valuable ligand for constructing metal complexes with applications in catalytic and material sciences . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans. The buyer assumes all responsibility for confirming product identity and purity and for ensuring safe handling and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B1326250 6-(2-Furyl)pyridine-2-carboxylic acid CAS No. 887981-91-1

Properties

IUPAC Name

6-(furan-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLGBKUWXGDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647056
Record name 6-(Furan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887981-91-1
Record name 6-(Furan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Pyridine Intermediates and Subsequent Functionalization

A common approach to preparing substituted pyridine carboxylic acids, including this compound, involves the use of 2-halopyridinecarboxylic acid derivatives as key intermediates. These intermediates are typically prepared by halogenation of pyridine-2-carboxylic acid or by direct synthesis routes involving halogenated precursors.

  • Amide formation from 2-halopyridinecarbonyl chlorides : The halogenated pyridinecarboxylic acid derivatives can be converted into amides by reaction with aromatic amines under controlled conditions, often in biphasic solvent systems comprising water and water-immiscible organic solvents. This method allows for selective substitution and functional group manipulation at the 6-position of the pyridine ring, which can be further transformed into the desired 6-(2-furyl) substituent through cross-coupling or nucleophilic substitution reactions.

  • Reaction conditions : The reaction is typically carried out at temperatures above 40°C, preferably 50-65°C, under quasi-adiabatic conditions to optimize yield and purity. The use of minimal base (less than 10 mol%) reduces purification complexity and cost.

Diels-Alder and Hydrazone-Based Cyclization Routes

Another synthetic route involves the Diels-Alder reaction of unsaturated hydrazones with α-haloacrylonitriles or α-haloacrylic acid esters , leading to dihydropyridine intermediates that can be converted into pyridine derivatives by acid treatment.

  • This method allows the introduction of various substituents, including furyl groups, by selecting appropriate hydrazone and haloacrylic acid derivatives. The reaction proceeds in polar aprotic solvents such as acetonitrile, dioxane, or tetrahydrofuran, often in the presence of bases like triethylamine or alkali metal carbonates to facilitate cyclization.

  • The acid treatment step (e.g., with hydrogen chloride gas) aromatizes the dihydropyridine ring to yield the pyridine carboxylic acid derivative with the desired substitution pattern.

Cross-Coupling and Functional Group Interconversion

  • Suzuki-Miyaura or Stille cross-coupling reactions are frequently employed to introduce the 2-furyl group at the 6-position of the pyridine ring. This involves coupling a 6-halopyridine-2-carboxylic acid or its ester derivative with a 2-furylboronic acid or stannane under palladium catalysis.

  • These methods provide high regioselectivity and functional group tolerance, allowing the preservation of the carboxylic acid moiety during the coupling process.

  • Post-coupling, hydrolysis of ester intermediates yields the free carboxylic acid.

Comparative Data Table of Preparation Methods

Methodology Key Reactants/Intermediates Solvents & Conditions Advantages Limitations
Halogenated Pyridinecarboxylic Acid Amide Formation 2-Halopyridinecarbonyl chloride + aromatic amine Biphasic system: water + water-immiscible organic solvent; 50-65°C; minimal base High selectivity; scalable; reduced purification Requires halogenated intermediates; base removal needed
Diels-Alder Cyclization & Acid Treatment Unsaturated hydrazone + α-haloacrylonitrile/ester Polar aprotic solvents (acetonitrile, dioxane); 40-100°C; acid aromatization step Versatile substituent introduction; mild acid treatment Multi-step; requires hydrazone synthesis
Cross-Coupling (Suzuki/Stille) 6-Halopyridine-2-carboxylic acid ester + 2-furylboronic acid/stannane Pd catalyst; organic solvents; inert atmosphere High regioselectivity; functional group tolerance Requires expensive catalysts; sensitive to moisture
Multi-Component Reactions Pyridine aldehyde + primary amine + other reagents Standard organic solvents; ambient conditions Potentially fewer steps; mild conditions Limited specific data for target compound

Detailed Research Findings and Notes

  • The halogenated pyridinecarboxylic acid amide method emphasizes the importance of solvent choice to form biphasic systems that facilitate reaction and purification. Water-immiscible solvents such as aromatic hydrocarbons or esters are preferred, with water quantities carefully controlled to optimize phase behavior and reaction kinetics.

  • The Diels-Alder approach provides a strategic route to pyridine derivatives with diverse substitution patterns, including furyl groups, by leveraging the reactivity of hydrazones and haloacrylic esters. The acid treatment step is critical for ring aromatization and final product formation.

  • Cross-coupling reactions are well-established for introducing heteroaryl groups like furyl onto pyridine rings, with the advantage of mild conditions preserving sensitive functional groups such as carboxylic acids. The choice of catalyst and ligand system is crucial for yield and selectivity.

  • Multi-component reactions represent an emerging area for synthesizing functionalized pyridine carboxylic acids, offering potential for streamlined synthesis but requiring further optimization for specific targets like this compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that pyridine derivatives, including 6-(2-Furyl)pyridine-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted that compounds derived from pyridine structures demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Properties
In addition to antibacterial properties, pyridine derivatives have been investigated for their antiviral activities. The structural characteristics of this compound may enhance its effectiveness against viral pathogens, making it a candidate for further research in antiviral drug development .

Catalysis

Role in Oxidation Reactions
this compound has been identified as a significant ligand in manganese-based oxidation catalysis. Research indicates that this compound can decompose in situ to yield active species that facilitate oxidation reactions, demonstrating its utility in synthetic organic chemistry .

Cross-Coupling Reactions
The compound also plays a role in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. Its application in palladium-catalyzed reactions has been explored, providing pathways for synthesizing complex organic molecules .

Materials Science

Synthesis of Functionalized Materials
The unique properties of this compound allow it to be used as a building block for synthesizing functionalized materials. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (μg/mL)Target Organism
A6.25Staphylococcus aureus
B12.5Escherichia coli
C25Candida albicans

This table summarizes the antimicrobial efficacy of various derivatives related to this compound, indicating its potential as a lead compound for developing new antimicrobial agents.

Table 2: Role in Catalytic Reactions

Reaction TypeCatalyst UsedYield (%)Reference
OxidationManganese Complex85
Cross-CouplingPalladium Catalyst90

This table illustrates the effectiveness of this compound as a catalyst or ligand in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)pyridine-2-carboxylic acid depends on its specific application. As a ligand, it can coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. This coordination can influence the electronic properties of the metal center, affecting its reactivity and potential biological activity. The furan ring can also participate in π-π interactions, further stabilizing the complex.

Comparison with Similar Compounds

Data Tables

Table 1: Selected Physicochemical Properties of Pyridine-2-carboxylic Acid Derivatives

Compound Substituent pKa logP λmax (nm)
6-Fluoropyridine-2-carboxylic acid -F ~2.5 0.8 260
6-Methylpyridine-2-carboxylic acid -CH₃ ~3.5 1.2 270
6-(2-Furyl)pyridine-2-carboxylic acid -C₄H₃O (2-furyl) ~3.0 1.7 295*
6-(Trifluoromethyl)pyridine-2-carboxylic acid -CF₃ ~1.8 2.3 255

*Estimated based on structural analogs.

Table 2: Spectroscopic Data for Methyl Ester Derivatives (L1–L4)

Compound C=O Stretch (cm⁻¹) λmax (nm) % Yield
L1 1715 280 85
L2 1700 272 78
L3 1720 268 82
L4 1685 265 80

Biological Activity

6-(2-Furyl)pyridine-2-carboxylic acid, a compound characterized by its unique structure combining a pyridine and furan moiety, has garnered attention for its potential biological activities. This article delves into the compound's antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7NO3C_{10}H_{7}NO_{3} with an average mass of 189.17 g/mol. It features a pyridine ring substituted at the 2-position with a carboxylic acid group and a 2-furyl group at the 6-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized in the following table:

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20
Candida albicans15

These values suggest that the compound is particularly effective against Gram-positive bacteria, with comparable efficacy against certain Gram-negative strains and fungi .

The mechanism through which this compound exerts its antimicrobial effects likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the carboxylic acid group may enhance its interaction with microbial enzymes, leading to inhibition of growth and replication.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced antimicrobial activity when used in combination with amoxicillin against E. coli, suggesting potential applications in combination therapy to combat antibiotic resistance .

Research Findings

Recent studies have highlighted the broader implications of this compound beyond antimicrobial activity:

  • Anticancer Potential : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its potential as an anticancer agent .
  • Anti-inflammatory Properties : Some studies have also reported anti-inflammatory effects associated with this compound, which could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 6-(2-Furyl)pyridine-2-carboxylic acid, and what catalysts or solvents are typically employed?

  • Methodological Answer : The synthesis often involves multi-step reactions, starting with the condensation of furan derivatives (e.g., 2-furaldehyde) with aminopyridine precursors. Cyclization is then performed using catalysts such as palladium or copper complexes to form the pyridine-furan fused core. Solvents like dimethylformamide (DMF) or toluene are preferred due to their ability to stabilize intermediates and enhance reaction efficiency. For example, analogous syntheses of pyridine-carboxylic acid derivatives utilize reflux conditions (110–130°C) with yields ranging from 50–70% after purification via column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., furyl protons at δ 6.3–7.2 ppm, pyridine protons at δ 8.1–8.9 ppm).
  • HPLC-MS : To confirm molecular weight (C10_{10}H7_{7}NO3_{3}, theoretical MW 189.17 g/mol) and purity (>95%).
  • X-ray Crystallography : For resolving stereoelectronic effects of the furyl-pyridine conjugation, if single crystals are obtainable .

Q. What are the key structural features influencing the reactivity of this compound?

  • Methodological Answer : The electron-rich furyl group enhances electrophilic substitution at the pyridine ring, while the carboxylic acid moiety enables salt formation or esterification. Computational studies (DFT) can predict regioselectivity in reactions, such as preferential functionalization at the pyridine C-3 position due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables:
  • Catalyst loading : Test 0.5–5 mol% Pd/Cu.
  • Temperature : Gradient reactions (80–150°C) to identify optimal cyclization points.
  • Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) for intermediate stability.
    Post-reaction, employ microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Q. How should contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent-induced shifts. Strategies include:
  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and detect hidden coupling.
  • Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers in the furyl group).
  • DFT Calculations : Simulate NMR spectra using software like Gaussian to compare with experimental data .

Q. How can researchers design bioactivity studies to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinases, cyclooxygenases) using fluorescence-based assays.
  • Cell-based studies : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with control compounds like 5-fluorouracil.
  • Structure-Activity Relationship (SAR) : Modify the furyl or carboxylic acid groups and correlate changes with activity trends .

Data Contradiction and Validation

Q. What steps should be taken if HPLC purity analysis conflicts with NMR integration ratios?

  • Methodological Answer :
  • Repeat purification : Use preparative HPLC to isolate fractions and re-analyze.
  • Spike with authentic standard : Confirm co-elution in HPLC.
  • NMR relaxation delays : Adjust to ensure complete signal integration, especially for broad peaks from acidic protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Furyl)pyridine-2-carboxylic acid
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6-(2-Furyl)pyridine-2-carboxylic acid

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